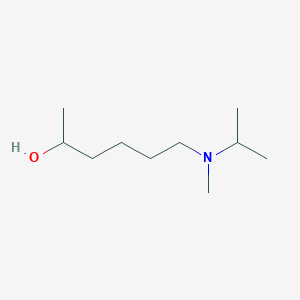
6-(Isopropyl(methyl)amino)hexan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- The compound’s systematic name indicates its structure: it contains a hexane backbone (six carbon atoms) with an isopropyl group (a branched three-carbon chain) attached to one of the carbons. Additionally, there’s a hydroxyl group (-OH) and a methylamino group (-NHCH3) on adjacent carbons.
- The presence of the hydroxyl group makes it an alcohol, and the amino group adds further complexity.
6-(Isopropyl(methyl)amino)hexan-2-ol: is a chemical compound with the empirical formula . It combines an alcohol group (hydroxyl) with an amino group, making it an interesting hybrid.
Méthodes De Préparation
Synthetic Routes: While specific synthetic routes for this compound might not be widely documented, it can be prepared through various methods. One approach involves the reaction of an appropriate amine (such as methylamine) with a suitable halohydrin (e.g., 2-chlorohexan-1-ol) under basic conditions.
Industrial Production: Unfortunately, information on large-scale industrial production methods for this compound is scarce. It’s likely that it’s synthesized in research laboratories rather than on an industrial scale.
Analyse Des Réactions Chimiques
Reactivity: As an alcohol, 6-(Isopropyl(methyl)amino)hexan-2-ol can undergo typical alcohol reactions, including oxidation (to form aldehydes or carboxylic acids), reduction (to form alcohols or amines), and substitution (e.g., with halogens).
Common Reagents and Conditions: Reagents like potassium permanganate (KMnO) or chromium trioxide (CrO) can oxidize the alcohol group. Reduction can be achieved using sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Major Products: The specific products depend on the reaction conditions. For example, oxidation might yield an aldehyde or a carboxylic acid, while reduction could give an amine.
Applications De Recherche Scientifique
Chemistry: Researchers might use this compound as a building block for more complex molecules due to its unique combination of functional groups.
Biology and Medicine: Investigating its biological activity, potential pharmacological effects, or interactions with cellular targets could be relevant.
Industry: While not directly used in industry, understanding its properties could inform the design of related compounds.
Mécanisme D'action
- Unfortunately, detailed information about its mechanism of action is not readily available. Further research would be needed to explore how it interacts with biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds: Other alcohols with amino groups or isopropyl substituents might be relevant. For instance, compare it to 2-amino-2-methyl-1-propanol or other related structures.
Propriétés
Formule moléculaire |
C10H23NO |
|---|---|
Poids moléculaire |
173.30 g/mol |
Nom IUPAC |
6-[methyl(propan-2-yl)amino]hexan-2-ol |
InChI |
InChI=1S/C10H23NO/c1-9(2)11(4)8-6-5-7-10(3)12/h9-10,12H,5-8H2,1-4H3 |
Clé InChI |
NYUGIIQFUAEHGG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C)CCCCC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Benzo[b]thiophen-3-yl)-2,2,2-trifluoroethanone](/img/structure/B13519246.png)
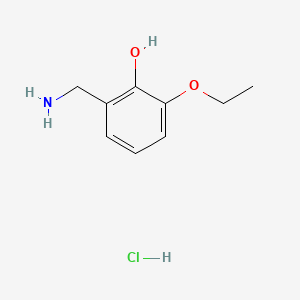
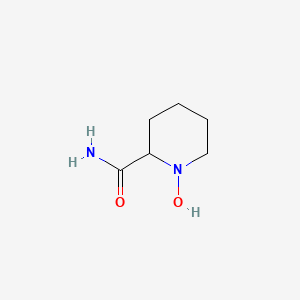
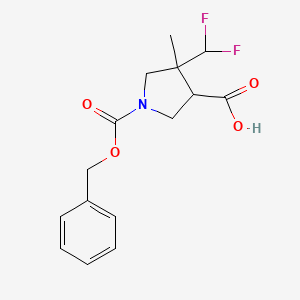
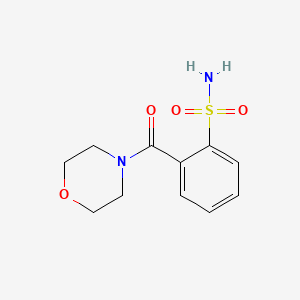
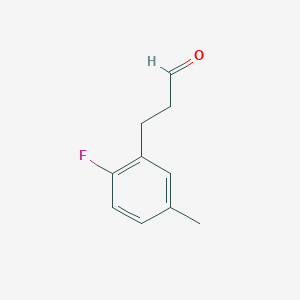
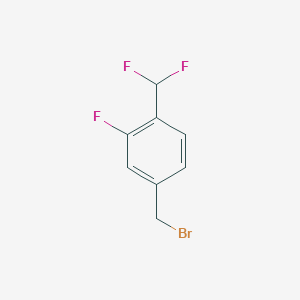
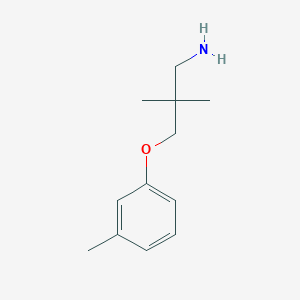

![5H,6H,7H-cyclopenta[b]pyrazin-6-amine dihydrochloride](/img/structure/B13519284.png)
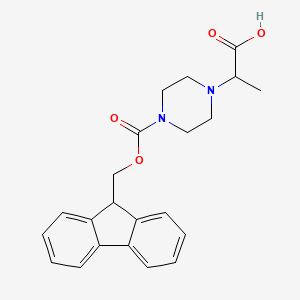
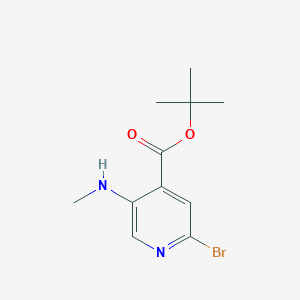

![4-{[(Tert-butoxy)carbonyl]amino}-5,5,5-trifluoropentanoicacid](/img/structure/B13519324.png)
